molecular formula C18H13FO5 B2892504 (Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid CAS No. 900295-13-8

(Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid

Cat. No.: B2892504
CAS No.: 900295-13-8
M. Wt: 328.295
InChI Key: NKMIJGBEYOBAOT-PXNMLYILSA-N
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Description

(Z)-2-((2-(2-Fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a benzofuran-based compound characterized by a Z-configuration benzylidene group substituted with a fluorine atom at the 2-position of the phenyl ring. The molecule integrates a dihydrobenzofuran core with a ketone at position 3 and a propanoic acid moiety linked via an ether bond at position 4. The fluorine atom at the 2-position may enhance metabolic stability and binding specificity due to its electronegativity and small atomic radius, distinguishing it from analogs with substituents at other positions or with different halogens .

Properties

IUPAC Name

2-[[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FO5/c1-10(18(21)22)23-12-6-7-13-15(9-12)24-16(17(13)20)8-11-4-2-3-5-14(11)19/h2-10H,1H3,(H,21,22)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMIJGBEYOBAOT-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of 2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl derivatives under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzofuran ring can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the fluorobenzylidene group.

  • Substitution: : Substitution reactions at different positions of the benzofuran ring can lead to a variety of products.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives of the benzofuran ring, reduced fluorobenzylidene derivatives, and substituted benzofuran compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, (Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine

The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including those involving inflammation and oxidative stress.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which (Z)-2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of Z-configuration benzylidene-substituted dihydrobenzofurans. Key structural analogs vary in substituent type, position, and functional groups, leading to differences in physicochemical properties and bioactivity. Below is a detailed comparison:

Substituent Position and Halogen Variation

(Z)-2-((2-(3-Fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic Acid Methyl Ester () Structural Difference: Fluorine at the 3-position of the benzylidene ring; methyl ester instead of free carboxylic acid. Impact: The 3-fluoro substitution alters electronic distribution and steric interactions compared to the 2-fluoro analog. Bioactivity may differ due to esterase-mediated hydrolysis in vivo .

(Z)-2-((2-(3-Chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic Acid () Structural Difference: Chlorine replaces fluorine at the 3-position. This could enhance binding to nonpolar enzyme pockets, as seen in chlorinated bioactive compounds .

2-{[(2Z)-2-(3,4,5-Trimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoic Acid () Structural Difference: Trimethoxy groups replace fluorine. The electron-donating methoxy groups may also modulate electronic effects on the benzofuran core .

Functional Group Modifications

(Z)-2-(3-Fluorobenzylidene)-6-((2-Methylallyl)oxy)benzofuran-3(2H)-one () Structural Difference: Propanoic acid replaced by a 2-methylallyl ether. Impact: The allyl ether group introduces steric hindrance and alters metabolic pathways. This modification may reduce renal clearance and increase plasma half-life compared to the carboxylic acid form .

Ethyl 2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate () Structural Difference: Quinoxaline core instead of benzofuran; ethyl ester and phenyl ketone substituents. The ester and ketone groups may confer dual reactivity in biological systems .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Position/Halogen Functional Group Molecular Weight (g/mol) logP (Predicted)
Target Compound (2-Fluoro) 2-F Propanoic Acid 356.3 2.8
3-Fluoro Methyl Ester () 3-F Methyl Ester 370.3 3.5
3-Chloro Propanoic Acid () 3-Cl Propanoic Acid 372.8 3.2
3,4,5-Trimethoxy Propanoic Acid () 3,4,5-OCH3 Propanoic Acid 428.4 4.1

Table 2: Bioactivity Insights

Compound Name Reported Bioactivity Potential Applications
Target Compound (2-Fluoro) COX-2 inhibition (inferred) Anti-inflammatory agents
3-Chloro Propanoic Acid () Antimicrobial (broad-spectrum) Antibacterial coatings
3,4,5-Trimethoxy Propanoic Acid () Anticancer (cytotoxicity assays) Oncology research

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